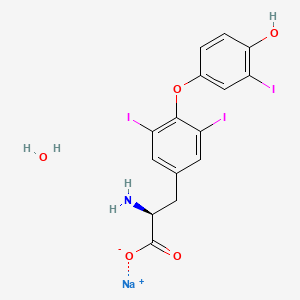

3,3',5-トリヨード-L-チロニンナトリウム塩水和物

概要

説明

3,3’,5-Triiodo-L-thyronine (T3) is a thyroid hormone. It is produced by 5’-monodeiodination of the prohormone thyroxine (T4) in various tissues, including liver and kidney . T3 is shown to stimulate respiratory activity at the mitochondrial level. It increases rates of proteins synthesis, stimulates the breakdown of cholesterol, and affects embryonic development. In cell culture, T3 regulates cell differentiation and protein expression .

Synthesis Analysis

To prepare a stock solution of 20 μg/mL, add 1 mL of 1N NaOH per mg of 3,3’,5-Triiodo-L-thyronine, then gently swirl to dissolve. To this, add 49 mL of sterile medium per mL of 1N NaOH added . T3 sodium salt dissolves in 1 M HCl:EtOH with a ratio of 1:4 at 10 mg/mL to yield a clear, colorless to yellow or faint pink solution .Molecular Structure Analysis

The molecular formula of 3,3’,5-Triiodo-L-thyronine sodium salt hydrate is C15H11I3NO4Na. It has a molecular weight of 673.0 .Chemical Reactions Analysis

T3 sodium salt dissolves in 1 M HCl:EtOH with a ratio of 1:4 at 10 mg/mL to yield a clear, colorless to yellow or faint pink solution .Physical And Chemical Properties Analysis

The melting point of 3,3’,5-Triiodo-L-thyronine sodium salt hydrate is 236-237 °C. Its specific rotation is + 18° to + 22° (20 mg/mL, ethanol:1M HCl (2:1), 29.5 °C). The extinction coefficient is EmM = 4.09 (295 nm, 40 mM HCl), 49.2 (244 nm), 4.66 (320 nm, 0.1 M NaOH) .科学的研究の応用

代謝研究および基礎代謝率

細胞培養と分化

マウスにおける甲状腺ホルモン操作

タンパク質合成に対するホルモンの影響

ミトコンドリアレベルでの呼吸活動

要約すると、3,3',5-トリヨード-L-チロニンナトリウム塩水和物(リオチロニン)は、代謝、細胞分化、胚発生において多面的役割を果たしています。 その用途は、基礎研究から臨床調査まで多岐にわたっており、科学的研究において貴重な化合物となっています . 詳細が必要な場合や、さらに質問がある場合は、お気軽にお問い合わせください! 😊

作用機序

Target of Action

The primary targets of 3,3’,5-Triiodo-L-thyronine sodium salt hydrate, also known as T3, are the thyroid hormone receptors TRα and TRβ . These receptors play a crucial role in the regulation of metabolism, growth, and development .

Mode of Action

T3 interacts with its targets, the thyroid hormone receptors TRα and TRβ, by binding to these receptors with a dissociation constant (Kd) of 0.06 nM . This interaction leads to changes in the cell, including increased rates of protein synthesis and stimulated breakdown of cholesterol .

Biochemical Pathways

The action of T3 affects several biochemical pathways. It increases the rates of protein synthesis and stimulates the breakdown of cholesterol . Furthermore, T3 affects embryonic development, indicating its influence on developmental pathways .

Pharmacokinetics

It’s known that t3 is a thyroid hormone that is converted from the prohormone thyroxine in extrathyroidal tissues . This suggests that T3 may have good bioavailability due to its endogenous production.

Result of Action

The action of T3 at the molecular and cellular levels results in increased rates of protein synthesis, stimulated breakdown of cholesterol, and effects on embryonic development . In cell culture, T3 regulates cell differentiation and protein expression .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

sodium;(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12I3NO4.Na.H2O/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22;;/h1-4,6,12,20H,5,19H2,(H,21,22);;1H2/q;+1;/p-1/t12-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGJMZGKFAPCCR-LTCKWSDVSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)[O-])N)I)I)O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)[O-])N)I)I)O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13I3NNaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

690.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

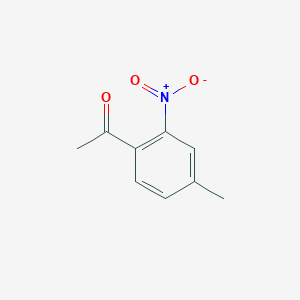

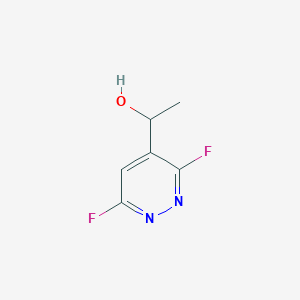

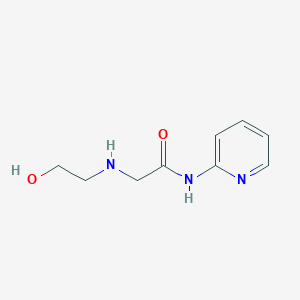

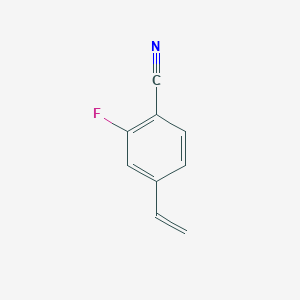

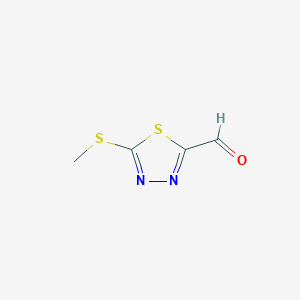

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[indoline-3,4'-piperidine] dihydrochloride](/img/structure/B1646423.png)